molecular formula C12H15N3O3 B4068100 N-(3-hydroxypropyl)-N'-(2-methyl-1,3-benzoxazol-5-yl)urea

N-(3-hydroxypropyl)-N'-(2-methyl-1,3-benzoxazol-5-yl)urea

Cat. No. B4068100
M. Wt: 249.27 g/mol
InChI Key: RPDOOHQJNRBXBL-UHFFFAOYSA-N
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Description

N-(3-hydroxypropyl)-N'-(2-methyl-1,3-benzoxazol-5-yl)urea, also known as HMBU, is a compound that has gained attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Synthesis and Chemical Properties

  • N-(3-hydroxypropyl)-N'-(2-methyl-1,3-benzoxazol-5-yl)urea and its derivatives have been studied for their synthesis and chemical properties. One such derivative, ARYLOXYPROPANE, was synthesized by heating specific chlorides with urea, leading to the formation of oxazolidones and barbituric acid derivatives (Beasley, Petrow, Stephenson, & Thomas, 1957).

Antihyperglycemic Activity

  • A class of derivatives, including [(ureidoethoxy)benzyl]-2,4-thiazolidinediones, synthesized from related aldehydes showed notable antihyperglycemic potency, comparable to existing antihyperglycemic agents. One compound, benzoxazole 49, was identified as a highly potent enhancer of insulin sensitivity (Cantello et al., 1994).

Synthesis of Acyclic Nucleoside Analogues

  • Novel acyclic nucleoside analogues have been synthesized, including 1-(hydroxyalkoxy)pyrimidines, through cyclization of ureas with ethyl 3,3-diethoxy-2-methylpropionate or methyl 3,3-dimethoxypropionate. These compounds did not show significant antiviral activity in cell culture tests, indicating a specific range of biological activity (Harnden, Jennings, & Parkin, 1990).

Acetylcholinesterase Inhibitory Activity

  • A series of 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas were synthesized and tested for their antiacetylcholinesterase activity, providing insights into the development of potential treatments for conditions like Alzheimer's disease (Vidaluc, Calmel, Bigg, Carilla, & Briley, 1995).

Antioxidant Properties

  • Some derivatives of N-(3-hydroxypropyl)-N'-(2-methyl-1,3-benzoxazol-5-yl)urea have been evaluated for their antioxidant properties. A study on coumarin-substituted heterocyclic compounds showed significant antioxidant activities, indicating their potential use in managing oxidative stress-related disorders (Abd-Almonuim, Mohammed, & Al-khalifa, 2020).

Aqueous Stability and Degradation

  • The aqueous stability and primary degradation mechanisms of N‐Hydroxyurea‐containing compounds, such as SB 210661, have been studied. These insights are crucial for developing analytical methods and formulations for such compounds (Mcloughlin, Kearney, & Palepu, 1998).

properties

IUPAC Name

1-(3-hydroxypropyl)-3-(2-methyl-1,3-benzoxazol-5-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O3/c1-8-14-10-7-9(3-4-11(10)18-8)15-12(17)13-5-2-6-16/h3-4,7,16H,2,5-6H2,1H3,(H2,13,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPDOOHQJNRBXBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(O1)C=CC(=C2)NC(=O)NCCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>37.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24806558
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-(3-Hydroxypropyl)-3-(2-methyl-1,3-benzoxazol-5-yl)urea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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